molecular formula C22H27N3O4 B278164 Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B278164
M. Wt: 397.5 g/mol
InChI Key: ADXZKUGDSKJWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, also known as MPMB, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which can modulate the release of neurotransmitters in the brain. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, which can affect mood, motivation, and reward processing. Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has also been shown to inhibit the growth of cancer cells, potentially through the inhibition of certain enzymes involved in cell growth.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several potential future directions for the study of Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate. One possible direction is to further investigate its potential applications in the treatment of neurological and psychiatric disorders. Another direction is to explore its potential as a cancer treatment. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves the reaction of 3-methylphenoxyacetic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of thionyl chloride and methanol. The resulting intermediate is then reacted with methyl benzoate in the presence of triethylamine to yield the final product.

Scientific Research Applications

Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been widely studied for its potential applications in scientific research. It has been found to exhibit significant binding affinity for the dopamine D2 receptor, which is involved in various neurological and psychiatric disorders. Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has also been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

Product Name

Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 3-[[2-(3-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O4/c1-16-5-4-6-18(13-16)29-15-21(26)23-19-14-17(22(27)28-3)7-8-20(19)25-11-9-24(2)10-12-25/h4-8,13-14H,9-12,15H2,1-3H3,(H,23,26)

InChI Key

ADXZKUGDSKJWGL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Origin of Product

United States

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